[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate
Overview
Description
[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate is a useful research compound. Its molecular formula is C25H22ClNO5S and its molecular weight is 484.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl benzenesulfonate is 483.0907217 g/mol and the complexity rating of the compound is 947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl benzenesulfonate involve creating novel compounds through chemical reactions and analyzing them using various spectroscopic methods. For instance, the study by Kausar et al. (2019) highlights the synthesis of novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showcasing their potential biological activities through enzyme inhibition assays and molecular docking studies (Kausar et al., 2019). This research underscores the importance of synthetic chemistry in developing compounds with potential therapeutic applications.
Biological Potential
The biological potential of compounds related to 4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl benzenesulfonate is demonstrated through various studies assessing their antimicrobial and enzyme inhibition capabilities. The work by Iqbal et al. (2006) showcases the preparation of benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety and their in vitro antimicrobial and anti-HIV activities, providing insights into the structure-activity relationship (SAR) (Iqbal et al., 2006).
Chemical Properties
The chemical properties and applications of related compounds are explored in studies focusing on their synthesis, crystal structures, and potential uses in materials science. For example, the research by Anwar et al. (2000) details the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts and their crystal structures, highlighting their potential in second-order nonlinear optics due to their noncentrosymmetric structures (Anwar et al., 2000).
Properties
IUPAC Name |
[4-chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c26-15-12-13-22(32-33(30,31)16-6-2-1-3-7-16)17(14-15)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAHOAMRIXYDPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=C(C=CC(=C4)Cl)OS(=O)(=O)C5=CC=CC=C5)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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